molecular formula C45H89NO5 B13357847 Heptadecan-9-yl 8-((6-(dodecan-4-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate

Heptadecan-9-yl 8-((6-(dodecan-4-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate

Cat. No.: B13357847
M. Wt: 724.2 g/mol
InChI Key: VMFGHNSUFKUKNK-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((6-(dodecan-4-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound with a molecular formula of C43H85NO5. This compound is characterized by its long hydrocarbon chains and functional groups, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((6-(dodecan-4-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate typically involves multiple steps, starting from simpler organic molecules. The process often includes esterification, amidation, and etherification reactions. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as distillation, crystallization, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((6-(dodecan-4-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Heptadecan-9-yl 8-((6-(dodecan-4-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((6-(dodecan-4-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-((4-(dodecan-4-yloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate
  • 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoic acid dodecan-4-yl ester

Uniqueness

Heptadecan-9-yl 8-((6-(dodecan-4-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific structural features, such as the presence of long hydrocarbon chains and multiple functional groups. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C45H89NO5

Molecular Weight

724.2 g/mol

IUPAC Name

heptadecan-9-yl 8-[(6-dodecan-4-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C45H89NO5/c1-5-9-12-15-19-25-33-42(32-8-4)50-44(48)37-29-24-31-39-46(40-41-47)38-30-23-18-22-28-36-45(49)51-43(34-26-20-16-13-10-6-2)35-27-21-17-14-11-7-3/h42-43,47H,5-41H2,1-4H3

InChI Key

VMFGHNSUFKUKNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCC)OC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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